molecular formula C17H16ClN3O4S B2923184 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole CAS No. 1018147-73-3

5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2923184
CAS No.: 1018147-73-3
M. Wt: 393.84
InChI Key: KDVZWYKJDASWBN-UHFFFAOYSA-N
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Description

5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a dioxolo ring, and a pyrazole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving dihydroxy compounds and appropriate reagents.

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Chlorination and Sulfonylation: The final steps include chlorination and sulfonylation reactions to introduce the chloro and methanesulfonyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline and pyrazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: It can act as an inhibitor of specific enzymes involved in critical biological processes.

    Bind to Receptors: The compound may bind to cellular receptors, modulating their activity and leading to downstream effects.

    Interfere with DNA/RNA: It may interact with nucleic acids, affecting their function and leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2H-[1,3]dioxolo[4,5-g]quinoline: Shares the quinoline and dioxolo rings but lacks the pyrazole and methanesulfonyl groups.

    3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole: Contains the pyrazole and methanesulfonyl groups but lacks the quinoline and dioxolo rings.

Uniqueness

The uniqueness of 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole lies in its combination of structural features, which may confer unique biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

6-chloro-7-(5-cyclopropyl-2-methylsulfonyl-3,4-dihydropyrazol-3-yl)-[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-26(22,23)21-14(6-13(20-21)9-2-3-9)11-4-10-5-15-16(25-8-24-15)7-12(10)19-17(11)18/h4-5,7,9,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZWYKJDASWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2CC2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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